molecular formula C9H7NO2 B1604073 Methyl 6-ethynylpicolinate CAS No. 914950-66-6

Methyl 6-ethynylpicolinate

Cat. No. B1604073
M. Wt: 161.16 g/mol
InChI Key: ZUYYFZHPZOLVKD-UHFFFAOYSA-N
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Description

“Methyl 6-ethynylpicolinate” is a chemical compound with the molecular formula C9H7NO2 . It belongs to the picolinic acid family .


Synthesis Analysis

The synthesis of “Methyl 6-ethynylpicolinate” involves the use of potassium fluoride in methanol and dichloromethane at room temperature for 12 hours . The reaction mixture is then filtered and concentrated in vacuo. The residue is purified by flash chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of “Methyl 6-ethynylpicolinate” is characterized by the presence of a pyridine ring with a methyl ester and an ethynyl group attached to it .


Physical And Chemical Properties Analysis

“Methyl 6-ethynylpicolinate” is a solid at room temperature . It has a molecular weight of 161.16 .

Scientific Research Applications

  • Summary of the Application: Methyl 6-ethynylpicolinate is used as a structural template in the design and synthesis of novel synthetic auxin herbicides . Synthetic auxin herbicides are a class of herbicides that mimic the plant hormone auxin, causing uncontrolled growth and eventually death in susceptible plants .
  • Methods of Application or Experimental Procedures: Using the structural skeleton of Methyl 6-ethynylpicolinate, a series of 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
  • Results or Outcomes: The results demonstrated that one of the synthesized compounds (compound V-7) had an IC50 value (a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) 45 times lower than that of the commercial herbicide halauxifen-methyl . Another compound (V-8) exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Safety And Hazards

“Methyl 6-ethynylpicolinate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 6-ethynylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYFZHPZOLVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622637
Record name Methyl 6-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-ethynylpicolinate

CAS RN

914950-66-6
Record name Methyl 6-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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